5-Hydroxy-3-methylindolin-2-one
Overview
Description
5-Hydroxy-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5-Hydroxy-3-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-3-methylindolin-2-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylindolin-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another method involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods
Industrial production methods for indole derivatives often involve catalytic processes and the use of environmentally benign solvents like water . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone derivative, while reduction can produce a fully saturated indolinone .
Scientific Research Applications
5-Hydroxy-3-methylindolin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isatin: Another indole derivative with a ketone group at the 2-position, used in various chemical syntheses.
3-Hydroxyindolin-2-one: Similar to this compound but lacks the methyl group at the 3rd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-hydroxy-3-methyl-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNFHUNUUCCBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976056 | |
Record name | 3-Methyl-3H-indole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6062-25-5 | |
Record name | 2-Indolinone, 5-hydroxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-3H-indole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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